molecular formula C14H19Cl3N2O6S B13390021 TPG hydrochloride; Neomyson G hydrochloride;Urfamicin hydrochloride

TPG hydrochloride; Neomyson G hydrochloride;Urfamicin hydrochloride

Cat. No.: B13390021
M. Wt: 449.7 g/mol
InChI Key: DKXJDBJNAXSJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiamphenicol glycinate hydrochloride is a derivative of thiamphenicol, a broad-spectrum antibiotic. It is commonly used in the treatment of respiratory and urinary tract infections. This compound is known for its effectiveness against a variety of bacterial pathogens, including those resistant to other antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamphenicol glycinate hydrochloride is synthesized by reacting thiamphenicol with glycine in the presence of hydrochloric acid. The reaction typically occurs in an organic solvent such as dimethylformamide. The product is then purified through crystallization .

Industrial Production Methods: In industrial settings, thiamphenicol glycinate hydrochloride is produced by reacting thiamphenicol with glycine hydrochloride in a controlled environment. The reaction is carried out in large reactors, and the product is isolated through filtration and drying processes .

Chemical Reactions Analysis

Types of Reactions: Thiamphenicol glycinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiamphenicol glycinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Employed in studies involving bacterial protein synthesis.

    Medicine: Utilized in the development of new antibiotics and in clinical trials for respiratory and urinary tract infections.

    Industry: Applied in the production of veterinary medicines

Mechanism of Action

Thiamphenicol glycinate hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication . The compound targets pathways involved in protein synthesis, making it effective against a broad spectrum of bacteria .

Comparison with Similar Compounds

Uniqueness: Thiamphenicol glycinate hydrochloride is unique due to its enhanced solubility and stability compared to its parent compound, thiamphenicol. It also has a lower risk of causing aplastic anemia, a severe side effect associated with chloramphenicol .

Properties

IUPAC Name

[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXJDBJNAXSJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.